Bismarck Brown Y

Description

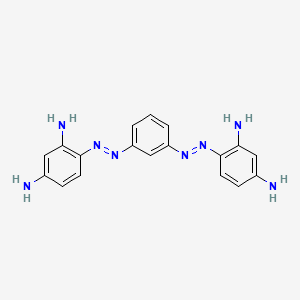

Basic brown 1 is a bis(azo) compound that is 1,1'-(1,3-phenylene)bis(diazene) in which both azene hydrogens are replaced by 2,4-diaminophenyl groups. A metachromatic dye which stains acid mucins yellow. It is also a constituent of Papanicolaou's EA solutions, used for cervical, and other smears. Its dihydrochloride salt is also a biological dye known as Bismark brown Y. It has a role as a fluorochrome and a histological dye. It is a bis(azo) compound, a member of azobenzenes, a tetramine and a substituted aniline.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[[3-[(2,4-diaminophenyl)diazenyl]phenyl]diazenyl]benzene-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N8/c19-11-4-6-17(15(21)8-11)25-23-13-2-1-3-14(10-13)24-26-18-7-5-12(20)9-16(18)22/h1-10H,19-22H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDFZFGDTHFGWRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=NC2=C(C=C(C=C2)N)N)N=NC3=C(C=C(C=C3)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6043753 | |

| Record name | C.I. Solvent Brown 41 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

C.i. basic brown 1 is an odorless dark purple to blackish-brown powder. (NTP, 1992), Liquid; Water or Solvent Wet Solid | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | C.I. BASIC BROWN 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19848 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | 1,3-Benzenediamine, 4,4'-[1,3-phenylenebis(2,1-diazenediyl)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Solubility |

1 to 10 mg/mL at 68 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | C.I. BASIC BROWN 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19848 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

10114-58-6; 8005-77-4, 1052-38-6, 8005-77-4 | |

| Record name | C.I. BASIC BROWN 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19848 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Solvent Brown 41 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1052-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Basic Brown 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001052386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediamine, 4,4'-[1,3-phenylenebis(2,1-diazenediyl)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Brown 41 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-[1,3-phenylenebis(azo)]bisbenzene-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.626 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Basic Brown 1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISMARK BROWN Y BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/911CR7FM6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

Starts decomposing at approximately 428 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | C.I. BASIC BROWN 1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19848 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

A Technical Guide to the Chemical Composition of Bismarck Brown Y

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties of Bismarck Brown Y, a diazo dye widely utilized in histology and cytology.

Introduction

This compound, also known as C.I. 21000 or Basic Brown 1, is one of the earliest synthesized azo dyes, first described by Carl Alexander von Martius in 1863.[1] It is not a single chemical entity but rather a mixture of closely related azo compounds.[1][2] Its primary application is as a biological stain, where it imparts a yellow to brown color to specific cellular components.[1][3] It is notably used for staining acid mucins, mast cell granules, and cartilage.[1][2] Furthermore, this compound is a key constituent of the Papanicolaou stain, which is vital for cytological examinations in cancer detection.[2]

Chemical Identity and Properties

This compound is characterized by its diazo structure. The commercial dye is typically supplied as a dihydrochloride (B599025) salt. Key identifying and physical properties are summarized below.

| Property | Data | Reference(s) |

| Chemical Formula | C₁₈H₁₈N₈·2HCl (dihydrochloride) | [1][2][3][4][5] |

| C₁₈H₁₈N₈ (free base) | [6] | |

| IUPAC Name | 4-[[3-[(2,4-diaminophenyl)diazenyl]phenyl]diazenyl]benzene-1,3-diamine;hydrochloride | [2] |

| Molecular Weight | 419.31 g/mol (dihydrochloride) | [1][3][4][5] |

| 346.39 g/mol (free base) | [6] | |

| CAS Number | 10114-58-6 (dihydrochloride) | [2][3][4][5][7] |

| Colour Index (C.I.) No. | 21000 | [1][2][3][4] |

| Synonyms | Basic Brown 1, Manchester Brown, Phenylene Brown, Vesuvine | [1][2][4] |

| Physical Form | Dark brown powder | [2][3] |

| Solubility | Soluble in water (H₂O: 10 mg/mL) | [2][4] |

| Absorption Maximum (λmax) | 457 nm | [2][4] |

| Melting Point | >300 °C | [2] |

Synthesis Protocol: A General Overview

The synthesis of this compound is a straightforward process involving a diazo coupling reaction. The key reactant, 1,3-phenylenediamine, serves as both the source for the diazonium ion and the coupling agent.[1] The process can be summarized in two main stages:

-

Double Diazotization: 1,3-phenylenediamine undergoes diazotization in the presence of a nitrous acid source (e.g., sodium nitrite (B80452) and hydrochloric acid) to form a bis(diazonium) salt.[1][2]

-

Azo Coupling: The resulting bis(diazonium) ion then couples with two additional molecules of 1,3-phenylenediamine to form the final dye mixture.[1][2]

It is important to note that the final product is often a mixture of oligomers containing three or more diazo groups, rather than a single, pure compound.[1][2]

Caption: General synthesis workflow for this compound.

Common Applications in Research

This compound is a versatile stain used in various biological and medical research applications:

-

Histological Staining : It is frequently used to visualize acid mucins, mast cell granules, and cartilage in tissue specimens.[1][2]

-

Cytology : As a component of the Papanicolaou stain, it serves as a counterstain, aiding in the differentiation of cellular components in cytological smears.[1][2]

-

Microbiology : It can be used as a counterstain with Victoria Blue R for the identification of acid-fast microorganisms.[1][2]

-

Carbohydrate Staining : The dye is incorporated in Kasten's Schiff-type reagents for staining cellulose.[2]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. macschem.us [macschem.us]

- 3. 10114-58-6 CAS | this compound (G) | Biological Stains and Dyes | Article No. 01998 [lobachemie.com]

- 4. This compound certified, Dye content 50 10114-58-6 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 1052-38-6 [chemicalbook.com]

- 7. This compound 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

An In-depth Technical Guide to the Mechanism of Action of Bismarck Brown Y in Histology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bismarck Brown Y, a cationic diazo dye, is a classic histological stain with continued relevance in modern research and diagnostics.[1][2] Its utility lies in its ability to selectively stain anionic (negatively charged) macromolecules within tissues, most notably acid mucins, mast cell granules, and cartilage. This technical guide delves into the core mechanism of action of this compound, detailing its chemical properties, binding interactions, and providing comprehensive experimental protocols for its application. The information presented is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of this versatile stain and its applications in histological studies.

Chemical Properties of this compound

This compound is a synthetic brown diazo dye, also known as C.I. 21000 or Basic Brown 1.[2] As a cationic dye, its staining capabilities are primarily dictated by the presence of positively charged amine groups in its molecular structure. These positive charges are crucial for its interaction with negatively charged tissue components.

| Property | Value | Reference |

| Chemical Formula | C18H18N8·2HCl | [2] |

| Molecular Weight | 419.31 g/mol | [2] |

| C.I. Number | 21000 | [2] |

| Dye Type | Cationic Diazo Dye | [2] |

| Appearance | Brown Powder | [2] |

| Solubility | Water, Ethanol (B145695) | [2] |

Mechanism of Action: Electrostatic Interaction

The primary mechanism of action for this compound staining is based on electrostatic interactions . The cationic nature of the dye molecule leads to its binding to anionic components within tissues. This interaction is highly dependent on the pH of the staining solution, which influences the charge of both the dye and the target macromolecules.

Binding to Acid Mucins

Acid mucins are high-molecular-weight glycoproteins containing acidic mucopolysaccharides, such as sialic acid and sulfated glycosaminoglycans. These molecules possess a high density of negatively charged carboxyl (-COO⁻) and sulfate (B86663) (-SO₃⁻) groups. The positively charged this compound molecules are electrostatically attracted to these anionic sites, resulting in a characteristic yellow-brown staining of mucus-secreting cells and the extracellular matrix where acid mucins are abundant.

Staining of Mast Cell Granules

Mast cell granules are rich in heparin, a highly sulfated glycosaminoglycan.[3] The numerous sulfate groups on the heparin molecule create a strong negative charge, providing a high-affinity binding site for the cationic this compound. This strong electrostatic interaction results in the intense brown staining of mast cell granules, making this compound an excellent stain for their identification and quantification in tissues.[3][4][5]

Logical Relationship of Binding

The following diagram illustrates the fundamental electrostatic interaction between this compound and anionic tissue components.

Caption: Electrostatic attraction between cationic this compound and anionic tissue components.

Experimental Protocols

The following are detailed protocols for the application of this compound in histological staining.

Staining of Mast Cells in Paraffin-Embedded Sections

This protocol is adapted from a modified Bismarck Brown staining method for the demonstration of soft tissue mast cells.[4]

Reagents:

-

This compound Staining Solution:

-

This compound: 0.5 g

-

96% Ethanol: 80 ml

-

1N Hydrochloric Acid (HCl): 10 ml

-

-

Mayer's Hematoxylin (B73222) (for counterstaining)

-

70% Ethanol

-

95% Ethanol

-

Absolute Ethanol

-

Xylene

-

Mounting Medium (e.g., Entellan)

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer slides through two changes of absolute ethanol for 3 minutes each.

-

Transfer slides through two changes of 95% ethanol for 3 minutes each.

-

Rinse in 70% ethanol for 3 minutes.

-

Rinse in distilled water.

-

-

Staining:

-

Immerse slides in the this compound staining solution for 2 hours at room temperature.[4]

-

-

Differentiation:

-

Briefly differentiate in three changes of 70% ethanol to remove excess stain.[4]

-

-

Counterstaining:

-

Transfer slides to Mayer's hematoxylin solution for 3-5 minutes.

-

"Blue" the sections by rinsing in running tap water for 5-10 minutes.

-

-

Dehydration and Mounting:

-

Dehydrate sections through graded ethanols (70%, 95%, absolute) for 3 minutes each.

-

Clear in two changes of xylene for 5 minutes each.

-

Mount with a suitable mounting medium.

-

Expected Results:

-

Mast cell granules: Intensively brown[4]

-

Nuclei: Blue (with hematoxylin counterstain)

-

Background: Pale brown or colorless

Simple Staining for Mast Cells

This is a simpler and quicker protocol for demonstrating mast cells.

Reagents:

-

This compound Staining Solution (as above)

-

70% Ethanol

-

95% Ethanol

-

Absolute Ethanol

-

Xylene

-

Mounting Medium

Procedure:

-

Deparaffinization and Rehydration: Follow steps 1a-1e from Protocol 4.1.

-

Staining: Immerse slides in the this compound staining solution for 30 minutes. Staining time can be prolonged to intensify the color.[5]

-

Differentiation: Differentiate in 70% ethanol with a few quick dips.[5]

-

Dehydration and Mounting: Follow steps 5a-5c from Protocol 4.1.

Expected Results:

-

Mast cell granules: Yellow-brown[5]

-

Background: Pale yellow

Quantitative Data and Considerations

| Parameter | Recommended Range/Value | Effect on Staining | Reference |

| Dye Concentration | 0.5% (w/v) in ethanolic solution | Higher concentrations can lead to darker staining but may also increase background. | [4] |

| Staining Time | 30 minutes to 2 hours | Longer staining times generally result in more intense staining of target structures. | [4][5] |

| pH of Staining Solution | Acidic (due to HCl) | The acidic pH ensures that the amine groups on this compound are protonated (positively charged) and enhances the negative charge on sulfated mucins, promoting strong electrostatic binding. | [4] |

| Differentiation | Brief rinse in 70% ethanol | Removes excess, non-specifically bound dye, improving the signal-to-noise ratio. | [4][5] |

Applications in Research and Drug Development

The ability of this compound to specifically stain mast cells and acid mucins makes it a valuable tool in various research and development areas:

-

Inflammation and Allergy Research: Quantification of mast cell numbers and degranulation in tissues is crucial for studying inflammatory and allergic responses.

-

Cancer Research: Changes in mucin expression are associated with various cancers. This compound can be used to visualize and assess these changes.

-

Toxicology and Drug Safety: Evaluation of drug-induced effects on mast cell populations and mucus-secreting tissues.

-

Connective Tissue Disorders: Staining of cartilage and other glycosaminoglycan-rich tissues.

Conclusion

This compound remains a robust and reliable histological stain due to its straightforward and well-understood mechanism of action. Its cationic nature drives a strong electrostatic interaction with anionic tissue components, providing selective and high-contrast staining of acid mucins and mast cell granules. By understanding the chemical principles and optimizing the experimental protocols outlined in this guide, researchers can effectively utilize this compound to gain valuable insights into cellular and tissue morphology in both health and disease.

References

Unveiling the Metachromatic Nature of Bismarck Brown Y: A Technical Guide for Researchers

For Immediate Release

An In-depth Technical Guide on the Core Metachromatic Properties of Bismarck Brown Y for Researchers, Scientists, and Drug Development Professionals.

This whitepaper provides a comprehensive technical overview of the metachromatic properties of the cationic diazo dye, this compound. It details the underlying molecular mechanisms, provides quantitative spectral data, outlines key experimental protocols for its application and analysis, and explores its interactions with biologically relevant macromolecules. This guide is intended to serve as a valuable resource for professionals in histology, cytology, and drug development seeking to leverage the unique staining characteristics of this classic dye.

Core Principles of this compound Metachromasia

This compound is a well-established metachromatic dye, meaning it can stain certain biological structures (chromotropes) a different color from its original hue.[1][2][3] The orthochromatic (original) color of this compound is brown, while its metachromatic color is typically yellow.[1][3] This phenomenon is crucial for differentiating specific components within tissue samples.

The underlying mechanism of metachromasia is the aggregation of dye molecules upon binding to polyanionic substrates.[4] Chromotropes for this compound are macromolecules with a high density of negative charges, such as acid mucins, the glycosaminoglycans (GAGs) in cartilage matrix (e.g., chondroitin (B13769445) sulfate), and heparin in mast cell granules.[2][5] The electrostatic interaction between the cationic dye molecules and the anionic groups of the chromotrope forces the dye molecules into close proximity, leading to the formation of stacked aggregates. This aggregation alters the electronic orbitals of the dye, causing a hypsochromic shift (a shift to a shorter wavelength) in its light absorption spectrum, which is perceived as a color change from brown to yellow.[5]

Quantitative Spectral Data

The spectrophotometric analysis of this compound reveals distinct absorption characteristics in its monomeric (orthochromatic) and aggregated (metachromatic) states. While the precise absorption maximum for the metachromatic form of this compound is not extensively reported in readily available literature, the orthochromatic peak is well-documented.

| Form | Color | Wavelength (λmax) | Solvent/Condition |

| Orthochromatic (Monomer) | Brown | ~457 - 463 nm[1] | Acidified 50% Ethanol (B145695) |

| Orthochromatic (Monomer) | Brown | 468 nm (for Bismarck Brown R)[6] | Not specified |

| Metachromatic (Aggregate) | Yellow | Not specified | In the presence of a chromotrope (e.g., heparin, chondroitin sulfate) |

| Complexed | Orange | 420 nm | Complex with Cu(II) |

Note: The λmax can vary slightly depending on the solvent, pH, and the specific chromotrope present.

Experimental Protocols

Preparation of this compound Staining Solution

A common stock solution for histological staining can be prepared as follows:

Components:

-

This compound powder: 0.5 g[2]

-

Absolute ethanol: 80 ml[2]

-

1% Hydrochloric acid (aqueous solution): 20 ml[2]

Procedure:

-

Dissolve 0.5 g of this compound powder in 80 ml of absolute ethanol.

-

Add 20 ml of 1% hydrochloric acid solution to the ethanol-dye mixture.

-

Mix thoroughly until the dye is completely dissolved.

-

Store in a tightly sealed container at room temperature.

Histological Staining of Mast Cells

This protocol is designed to selectively stain mast cell granules.

Procedure:

-

Deparaffinize and rehydrate tissue sections to 70% ethanol.

-

Immerse the slides in the this compound staining solution for 30 minutes to 2 hours at room temperature.

-

Briefly differentiate in 70% ethanol (3 changes).

-

(Optional) Counterstain with Mayer's hematoxylin (B73222) to visualize cell nuclei.

-

Dehydrate through graded alcohols, clear in xylene, and mount with a resinous medium.

Expected Results:

-

Mast cell granules: Yellow to brown[7]

-

Nuclei (if counterstained): Blue

General Protocol for Demonstrating Metachromasia in Cartilage

Procedure:

-

Deparaffinize and rehydrate tissue sections to water.

-

Stain with the this compound solution for 5-10 minutes.

-

Rinse briefly in distilled water.

-

Dehydrate rapidly through absolute alcohol.

-

Clear in xylene and mount.

Expected Results:

Spectrophotometric Analysis of Metachromasia

This protocol provides a framework for inducing and measuring the metachromatic shift of this compound in solution.

Materials:

-

This compound solution (e.g., 10 µM in distilled water)

-

Chromotrope solution (e.g., heparin or chondroitin sulfate (B86663) at various concentrations)

-

Spectrophotometer

Procedure:

-

Prepare a series of solutions containing a constant concentration of this compound and varying concentrations of the chromotrope.

-

Allow the solutions to equilibrate.

-

Measure the absorption spectrum of each solution over the visible range (e.g., 350-700 nm).

-

Plot the absorption spectra to observe the hypsochromic shift and the decrease in the orthochromatic peak with increasing chromotrope concentration.

Molecular Interactions and Signaling Pathways

The primary interaction driving the metachromasia of this compound is the electrostatic attraction between the cationic dye and anionic biopolymers.

Interaction with Glycosaminoglycans (GAGs)

The interaction with GAGs is the cornerstone of this compound's metachromatic staining. The high density of sulfate and carboxyl groups on GAG chains provides the necessary anionic environment for dye aggregation.

Caption: Interaction of this compound with Glycosaminoglycans.

Interaction with Nucleic Acids (DNA)

Studies have suggested that diazo dyes like Bismarck Brown can interact with DNA. The planar aromatic structure of this compound allows it to intercalate between the base pairs of the DNA double helix. This interaction can be investigated using spectroscopic techniques.

Caption: Intercalation of this compound into the DNA double helix.

Experimental and Logical Workflows

Workflow for Histological Staining and Analysis

The following diagram illustrates a typical workflow for using this compound in a histological application.

Caption: General workflow for histological staining with this compound.

This technical guide provides a foundational understanding of the metachromatic properties of this compound. Further research into the precise spectral characteristics of its metachromatic form and the development of standardized protocols for specific applications will continue to enhance its utility in scientific research.

References

A Technical Guide to the Solubility of Bismarck Brown Y

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Bismarck Brown Y in various common laboratory solvents. The information is intended to assist researchers, scientists, and professionals in drug development in the effective use of this dye for staining and other applications. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Data: Solubility of this compound

The solubility of this compound can vary based on factors such as the purity of the dye, temperature, and the specific experimental method employed. The data presented below is a summary of values reported in various technical and scientific sources.

| Solvent | Solubility | Reported Values | Source(s) |

| Water | Soluble | 1 mg/mL (clear, red solution) | [1] |

| 10 mg/mL (clear to turbid, red-orange to red solution) | [1] | ||

| 1.36% (13.6 mg/mL) | [2] | ||

| 1.5% (15 mg/mL) | [3] | ||

| Ethanol | Slightly Soluble to Soluble | Slightly soluble | [4] |

| Soluble | [5] | ||

| 1.36% (13.6 mg/mL) | [2] | ||

| 3.0% (30 mg/mL) in "Alcohol" | [3] | ||

| Cellosolve | Slightly Soluble | Slightly soluble | [4] |

| 3.0% (30 mg/mL) | [3] | ||

| Glycol | Soluble | 7.9% (79 mg/mL) | [3] |

| Acetone | Insoluble | Insoluble | [4] |

| Benzene | Insoluble | Insoluble | [4] |

| Carbon Tetrachloride | Insoluble | Insoluble | [4] |

| Xylene | Very Slightly Soluble | 0.05% (0.5 mg/mL) | [3] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of dyes like this compound, based on established protocols such as the OECD Test Guideline 105 and the shake-flask method.

Shake-Flask Method (for solubilities > 10⁻² g/L)

This is a widely used and reliable method for determining the equilibrium solubility of a substance.

Materials:

-

This compound powder

-

Solvent of interest (e.g., distilled water, ethanol)

-

Stoppered flasks or vials

-

Shaking incubator or magnetic stirrer with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Spectrophotometer or other analytical instrument for concentration measurement

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a stoppered flask. The excess solid should be clearly visible.

-

Equilibration: Place the flask in a shaking incubator set to a constant temperature (e.g., 25°C) and agitate for a sufficient period to reach equilibrium. A preliminary test can determine the necessary time, but 24 to 48 hours is common.

-

Phase Separation: After equilibration, allow the solution to stand to let the excess solid settle. Subsequently, separate the saturated solution from the undissolved solid by either centrifugation or filtration.

-

Concentration Analysis: Accurately dilute the saturated solution and measure the concentration of this compound using a suitable analytical method, such as UV-Vis spectrophotometry at its maximum absorbance wavelength (λmax ≈ 457 nm).[1]

-

Calculation: Calculate the solubility from the measured concentration of the saturated solution.

Column Elution Method (for solubilities < 10⁻² g/L)

This method is suitable for substances with low solubility.

Materials:

-

This compound powder

-

Inert carrier material (e.g., glass beads, silica)

-

Volatile solvent for coating (e.g., methanol)

-

Chromatography column with temperature control

-

Pump for controlled solvent flow

-

Fraction collector

-

Analytical instrument for concentration measurement

Procedure:

-

Column Preparation: Coat the inert carrier material with an excess of this compound by dissolving the dye in a volatile solvent, mixing with the carrier, and then evaporating the solvent. Pack the coated carrier into the chromatography column.

-

Elution: Pump the solvent of interest through the column at a slow, constant flow rate.

-

Fraction Collection: Collect fractions of the eluate at regular intervals.

-

Concentration Analysis: Measure the concentration of this compound in each fraction.

-

Solubility Determination: The solubility is determined from the plateau of the concentration curve, where consecutive fractions show a constant concentration.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

As this compound is primarily a biological stain, its direct involvement in specific signaling pathways is not a typical area of study. The provided workflow focuses on the core technical aspect of determining its solubility.

References

Bismarck Brown Y: A Comprehensive Technical Guide to its Staining Applications in Animal Tissues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bismarck Brown Y is a versatile diazo dye with a long history in histology and cytology. As a basic and metachromatic stain, it demonstrates a strong affinity for acidic cellular components, rendering it an invaluable tool for the visualization of specific tissue structures. This technical guide provides an in-depth overview of the primary targets of this compound in animal tissues, detailed experimental protocols for its application, and a summary of its physicochemical properties. The guide is intended to serve as a comprehensive resource for researchers employing histological techniques for tissue analysis in basic research and drug development.

Introduction to this compound

This compound, also known as C.I. 21000 or Basic Brown 1, is one of the earliest synthetic azo dyes, first described in 1863.[1] It is a cationic dye that binds to anionic components in tissues. Its utility in histology stems from its ability to act as both a direct stain and a counterstain, and it can even be used as a vital stain for living cells.[1][2] The dye is particularly recognized for its metachromatic properties, meaning it can stain certain tissues a different color than that of the dye solution itself.[3][4][5][6] It is a component of the widely used Papanicolaou stain for cytological preparations.[1][3][4][7][8]

Physicochemical Properties and Data

The staining characteristics of this compound are rooted in its chemical structure and physical properties. A summary of its key quantitative data is presented below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₈H₁₈N₈·2HCl | [3][8][9][10] |

| Molecular Weight | 419.31 g/mol | [9][10][11] |

| Colour Index (C.I.) Number | 21000 | [4][7][10][12] |

| Synonyms | Basic Brown 1, Manchester Brown, Vesuvine | [1][3][4][9] |

| Maximum Absorption (λmax) | 457 nm - 463 nm | [4][10] |

| Solubility in Water | 1.36% (13.6 g/L) | [4] |

| Solubility in Ethanol (B145695) | 1.36% (13.6 g/L) | [4] |

| Appearance | Dark purple to blackish-brown powder | [3][8] |

| Dye Content | ~50% (Certified) | [10] |

Primary Staining Targets in Animal Tissues

This compound selectively stains several key components within animal tissues, primarily those rich in acidic macromolecules.

Mast Cell Granules

One of the most specific applications of this compound is the staining of mast cell granules.[13][14] Mast cells are immune cells rich in granules containing heparin and histamine. The high concentration of acidic glycosaminoglycans (formerly called acid mucopolysaccharides) in these granules leads to their strong, selective staining.[14]

-

Resulting Color: Mast cell granules are stained a distinct yellow-brown to brown color.[14][15][16]

-

Significance: This selective staining allows for the easy identification, localization, and quantification of mast cells in various tissues, which is crucial for studies in immunology, allergy, and inflammation.[15][17] The stain is stable and does not fade easily, making it superior to other mast cell stains like toluidine blue for some applications.[15]

Acid Mucins and Goblet Cells

This compound is widely used to stain acid mucins, which are high-molecular-weight glycoproteins.[3][4][5][12] These are prominently found in various tissues, including in goblet cells of the respiratory and intestinal tracts.

-

Resulting Color: Acid mucins are stained a bright yellow color.[1][3][4][6]

-

Significance: This application is vital for studying mucus production in epithelial tissues and identifying pathological changes in conditions like metaplasia or certain adenocarcinomas. Goblet cells, being rich in acid mucins, are clearly demarcated.[3][8][9][18]

Cartilage

The extracellular matrix of cartilage is rich in chondroitin (B13769445) sulfate, an acidic glycosaminoglycan. This makes cartilage another primary target for this compound staining.[3][5][7][9][12]

-

Resulting Color: Cartilage matrix stains a brownish-yellow.

-

Significance: This is particularly useful in skeletal studies for visualizing cartilage within bone specimens and assessing cartilage development or degeneration.[1][7][18]

Summary of Staining Results

| Tissue/Cellular Component | Staining Result (Color) | Reference(s) |

| Mast Cell Granules | Yellow-brown / Brown | [1][15][16] |

| Acid Mucins | Yellow | [1][3][4][6] |

| Goblet Cells | Yellow / Brown | [3][8][9][18] |

| Cartilage Matrix | Yellow / Brown | [1][3][5][7] |

| General Cytoplasm/Background | Pale Brown (as counterstain) | [12] |

| DNA (Feulgen method) | Brown | [1] |

Methodologies and Experimental Protocols

Detailed and consistent protocols are critical for reproducible staining. Below are standard and modified protocols for the application of this compound.

Protocol 1: Selective Staining of Mast Cells

This protocol is adapted from a method specifically developed for the selective visualization of mast cells in formalin-fixed, paraffin-embedded tissues.[15]

Reagents:

-

This compound Staining Solution:

-

Xylene

-

Ethanol (Absolute, 95%, 70%)

-

Mounting Medium (e.g., Picolyte)

Procedure:

-

Deparaffinization: Immerse slides in two changes of xylene for 5 minutes each.

-

Rehydration:

-

Immerse in absolute ethanol for 3 minutes.

-

Immerse in 95% ethanol for 3 minutes.

-

Immerse in 70% ethanol for 3 minutes.

-

Rinse briefly in distilled water.

-

-

Staining: Immerse slides in the this compound staining solution for 30 to 90 minutes. Staining time can be adjusted; longer times intensify the color of the granules.[15]

-

Differentiation: Briefly dip the slides in 70% ethanol (2-3 seconds) for three changes to remove excess stain.[15]

-

Dehydration:

-

Immerse in 95% ethanol for 2 minutes.

-

Immerse in absolute ethanol for 2 minutes.

-

Immerse in a second change of absolute ethanol for 2 minutes.

-

-

Clearing: Immerse in two changes of xylene for 3 minutes each.

-

Mounting: Coverslip with a compatible mounting medium.

Expected Results:

Protocol 2: Modified Bismarck Brown Stain with Hematoxylin (B73222) Counterstain

This modified protocol improves the histological context by staining cell nuclei, providing better contrast and orientation within the tissue.[17][19]

Procedure:

-

Follow steps 1-3 from Protocol 1.

-

Differentiation: Dip slides in 70% ethanol for 1-2 seconds.[15]

-

Counterstaining:

-

Proceed with steps 5-7 from Protocol 1 for dehydration, clearing, and mounting.

Expected Results:

Visualized Workflows and Relationships

To clarify the experimental process and applications, the following diagrams are provided in the DOT language for Graphviz.

Caption: General workflow for staining animal tissues with this compound.

Caption: Experimental workflow for selective mast cell staining.

Caption: Logical relationships of this compound's staining applications.

Conclusion

This compound remains a robust and reliable stain for the histological identification of acidic tissue components. Its pronounced and selective affinity for mast cell granules, acid mucins, and cartilage makes it an indispensable tool for both routine and specialized research applications. The stability of the stain and the simplicity of its protocols, including modified versions with counterstains for enhanced anatomical context, ensure its continued relevance in modern biological and medical research. This guide provides the foundational knowledge and practical protocols necessary for the successful application of this compound in the laboratory.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Aldon - Innovating Science® - Vital Stain Kit [aldon-chem.com]

- 3. chemicalworlds.com [chemicalworlds.com]

- 4. stainsfile.com [stainsfile.com]

- 5. This compound, C.I. 21000 - Biognost [biognost.com]

- 6. biognost.com [biognost.com]

- 7. macschem.us [macschem.us]

- 8. dawnscientific.com [dawnscientific.com]

- 9. mpbio.com [mpbio.com]

- 10. 俾斯麦棕 Y certified by the BSC, Dye content 50 % | Sigma-Aldrich [sigmaaldrich.com]

- 11. scbt.com [scbt.com]

- 12. dawnscientific.com [dawnscientific.com]

- 13. Bismarck brown as a selective stain for mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. stm-journal.ru [stm-journal.ru]

- 15. academic.oup.com [academic.oup.com]

- 16. Mast cell - Wikipedia [en.wikipedia.org]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. scientificlabs.com [scientificlabs.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Bismarck Brown Y as a Vital Stain for Living Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bismarck Brown Y is a metachromatic diazo dye traditionally utilized in histology and cytology for staining fixed tissues. Its applications include the visualization of acid mucins, cartilage, and mast cell granules. While noted in historical literature for use in living cells, its application as a routine vital stain in modern cell culture and live-cell imaging is not well-documented. This guide provides a comprehensive overview of this compound's properties and presents a framework of experimental protocols for researchers interested in validating its use as a vital stain for their specific applications. Due to a lack of standardized quantitative data in peer-reviewed literature for cultured cells, this document offers generalized methodologies for determining optimal staining concentrations, assessing cytotoxicity, and investigating potential effects on cellular pathways.

Chemical and Physical Properties of this compound

This compound (C.I. 21000; Basic Brown 1) is a cationic dye mixture. Its staining mechanism is based on the electrostatic interaction between the positively charged dye molecules and negatively charged cellular components, such as the sulfates and carboxylates found in acid mucins.

| Property | Value | Reference |

| C.I. Number | 21000 | |

| Molecular Formula | C₁₈H₁₈N₈·2HCl | |

| Molecular Weight | 419.31 g/mol | |

| Absorption Max (λmax) | 457 nm | |

| Solubility (Water) | 10 mg/mL | |

| Appearance | Brown powder |

Proposed Experimental Protocols for Vital Staining

The following protocols are generalized methodologies that should be adapted and optimized for specific cell lines and experimental conditions.

Protocol for Determining Optimal Staining Concentration and Incubation Time

This protocol aims to identify the lowest dye concentration and shortest incubation time that provide adequate staining with minimal impact on cell viability.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in sterile, deionized water)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

96-well clear-bottom black imaging plates

-

Cultured cells of interest

-

Fluorescence microscope or high-content imager

-

Trypan Blue solution and hemocytometer

Procedure:

-

Cell Seeding: Seed cells into a 96-well imaging plate at a density that will result in 50-70% confluency on the day of the experiment.

-

Preparation of Staining Solutions: Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.1 µg/mL to 100 µg/mL.

-

Staining: Remove the old medium from the cells and add the various concentrations of this compound staining solution.

-

Incubation: Incubate the plate at 37°C in a humidified CO₂ incubator. Image the cells at various time points (e.g., 15 min, 30 min, 1 hour, 2 hours, 4 hours).

-

Imaging: Acquire brightfield and, if applicable, fluorescence images. Assess the intensity and localization of the stain.

-

Viability Assessment: In a parallel plate, perform a Trypan Blue exclusion assay after the longest incubation time to assess immediate cytotoxicity at each concentration.

-

Analysis: Determine the optimal concentration and incubation time that yields clear staining with over 95% cell viability.

Protocol for Assessing Cytotoxicity using Neutral Red Uptake Assay

The Neutral Red Uptake (NRU) assay is a cell viability/cytotoxicity test based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. This is a particularly relevant assay for assessing the toxicity of another vital stain.

Materials:

-

This compound

-

BALB/c 3T3 cells (or other cell line of interest)

-

96-well tissue culture plates

-

Neutral Red (NR) medium (e.g., 50 µg/mL in culture medium)

-

NR destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid)

-

Spectrophotometer (540 nm)

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate and incubate for 24 hours.

-

Treatment: Expose cells to a range of this compound concentrations for a defined period (e.g., 24 or 48 hours).

-

NR Incubation: Wash the cells with PBS and incubate with NR medium for approximately 3 hours.

-

Destaining: Wash the cells to remove excess NR. Add the NR destain solution to each well and shake for 10 minutes to extract the dye.

-

Measurement: Measure the absorbance of the extracted dye at 540 nm.

-

Calculation: Express cell viability as a percentage of the untreated control.

Protocol for IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Procedure:

-

Perform the NRU cytotoxicity assay (or another viability assay like MTT or resazurin-based assays) with a wider range of this compound concentrations (typically logarithmic dilutions).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration that reduces cell viability by 50%.

Quantitative Data Presentation (Illustrative Examples)

Table 1: Illustrative Example of Staining Efficiency vs. Viability

| This compound Conc. (µg/mL) | Incubation Time (min) | Staining Intensity (Arbitrary Units) | Cell Viability (%) |

| 1.0 | 30 | 150 ± 12 | 99 ± 1 |

| 5.0 | 30 | 450 ± 35 | 98 ± 2 |

| 10.0 | 30 | 800 ± 60 | 95 ± 3 |

| 25.0 | 30 | 1200 ± 95 | 85 ± 5 |

| 50.0 | 30 | 1500 ± 110 | 60 ± 8 |

Table 2: Illustrative Example of IC₅₀ Values for this compound

| Cell Line | Assay Type | Exposure Time (hours) | IC₅₀ (µg/mL) |

| HeLa | NRU | 24 | 75.4 |

| HEK293 | MTT | 24 | 92.1 |

| HepG2 | NRU | 48 | 55.8 |

Potential Mechanism of Action and Cellular Stress

While the primary staining mechanism is electrostatic, high concentrations or prolonged exposure to vital dyes can induce cellular stress. Limited research on frog embryos suggests that this compound at high concentrations may be teratogenic and can induce a cellular stress response. This response was shown to involve the upregulation of the tumor suppressor protein p53 and heat shock protein 70 (HSP70).

This suggests a potential mechanism of toxicity where the dye, possibly through oxidative stress or other means, causes cellular damage that activates canonical stress response pathways.

Conclusion and Recommendations

This compound is a historically significant dye with limited modern application as a vital stain for cultured cells. Researchers aiming to use it in this capacity must undertake a rigorous validation process. We recommend:

-

Thorough Optimization: Systematically determine the optimal, non-toxic concentration and incubation time for each cell type.

-

Comprehensive Cytotoxicity Testing: Employ multiple, mechanistically different viability assays to understand the full toxicological profile.

-

Functional Assays: Investigate the dye's impact on key cellular functions, such as proliferation, migration, and differentiation, to ensure it does not introduce experimental artifacts.

By following the experimental frameworks outlined in this guide, researchers can rigorously evaluate the suitability of this compound as a vital stain for their specific live-cell imaging and analysis needs.

The Enigmatic Role of Bismarck Brown Y in Papanicolaou's Stain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted and often debated role of Bismarck Brown Y in the classic Papanicolaou (Pap) stain. While frequently omitted in modern formulations, a deeper dive into the chemistry and historical context of this dye reveals its subtle yet significant contributions to the polychromatic staining method that revolutionized cytopathology. This document provides a comprehensive overview, including quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms.

Core Components and Spectral Properties of Papanicolaou's Stain

Papanicolaou's stain is a multichromatic staining technique that utilizes a series of dyes to differentiate cells in cytological smears. The classic formulation involves five key dyes, each with a distinct spectral profile, enabling the visualization of varying cellular morphology and activity.

The core components and their spectral properties are summarized below. The interplay of these dyes results in the characteristic transparent and multicolored appearance of a well-prepared Pap smear, allowing for detailed examination of nuclear and cytoplasmic features.

| Dye Component | C.I. Number | Typical Color | Absorption Maximum (λmax) |

| Hematoxylin (B73222) (as Hematein-Alum complex) | 75290 | Blue-Violet | ~566 - 596 nm |

| Orange G | 16230 | Orange | ~474 - 481 nm[1][2][3] |

| Eosin Y | 45380 | Pink/Red | ~517 - 522 nm |

| Light Green SF Yellowish | 42095 | Green-Blue | ~629 - 634 nm (major), ~422 - 428 nm (minor)[4][5][6] |

| This compound | 21000 | Yellow-Brown | ~457 - 463 nm |

The Disputed Function of this compound

The inclusion of this compound in the Eosin Azure (EA) counterstain is a subject of considerable debate. While some literature suggests it "stains nothing" in the context of cervical cytology, its historical and chemical roles are more complex.[4][6]

The Precipitant Hypothesis:

One of the primary proposed functions of this compound is not as a direct stain, but as a chemical facilitator. It is believed to interact with phosphotungstic acid, a key ingredient in the EA solution. This interaction causes both to precipitate, which is thought to modulate the differential staining action of Eosin Y and Light Green SF.[2][7][8] This precipitation may help to prevent overstaining and enhance the transparency of the cytoplasm.

A Selective Stain:

Contrary to the belief that it is an inert component, this compound is a known metachromatic dye used in histology to stain specific elements.[9] It has a documented affinity for acid mucins, cartilage, and, notably, the granules of mast cells, which it stains a characteristic yellow-brown.[10][11] Therefore, in non-gynecological specimens or in cases with specific pathological conditions, this compound could potentially provide additional diagnostic information. A quantitative study, however, found that this compound did not bind to cervical cells, leading to the recommendation for its omission in standard Pap smears.[4]

Below is a diagram illustrating the proposed chemical interaction within the EA staining solution.

Experimental Protocols

Preparation of Papanicolaou's EA Solutions (with this compound)

The following table details the formulations for various EA solutions containing this compound. These formulations are typically dissolved in 1 Liter of 95% ethanol (B145695).

| Component | EA-25 | EA-36 | EA-50 | EA-65 |

| Light Green SF | 2.2 g | 2.25 g | 0.45 g | 1.125 g |

| This compound | 0.6 g | 0.5 g | 0.5 g | 0.5 g |

| Eosin Y | 2.2 g | 2.25 g | 2.25 g | 2.25 g |

| Phosphotungstic Acid | 1.7 g | 2.0 g | 2.0 g | 2.0 g |

| Lithium Carbonate | 5 mg | 5 mg | 5 mg | 5 mg |

Protocol for Preparation:

-

Separately dissolve the this compound, Light Green SF, and Eosin Y in portions of 95% ethanol (e.g., Bismarck Brown in 100 mL, Light Green in 450 mL, and Eosin Y in 450 mL).

-

Combine the three dye solutions.

-

Add the phosphotungstic acid and lithium carbonate to the combined solution.

-

Mix thoroughly until all components are dissolved.

-

Filter the final solution before use.

Standard Papanicolaou Staining Protocol

The following diagram outlines a standard workflow for the Papanicolaou staining procedure. The timings can be adjusted based on laboratory preferences and whether a progressive or regressive hematoxylin staining method is employed.

Protocol for Staining Mast Cells with this compound

For applications where the specific staining of mast cells is desired, a modified protocol focusing on this compound can be employed.

Solutions:

-

This compound solution: 0.5 g this compound in 80 mL of 96% ethanol and 20 mL of 1% aqueous HCl.

-

Mayer's Hematoxylin for counterstaining.

Protocol:

-

Deparaffinize and rehydrate tissue sections to 70% ethanol.

-

Immerse slides in the this compound solution for up to 2 hours at room temperature.

-

Differentiate briefly in 70% ethanol (3 changes).

-

Counterstain with Mayer's Hematoxylin to visualize nuclei.

-

Blue in running tap water.

-

Dehydrate through graded alcohols, clear in xylene, and mount.

Expected Result: Mast cell granules will appear as a distinct brown, with nuclei stained blue.[11]

Conclusion

While often considered a vestigial component of the Papanicolaou stain, this compound possesses a nuanced and multifaceted role. Its function as a potential precipitant for phosphotungstic acid suggests a subtle but important contribution to the differential cytoplasmic staining that is the hallmark of the Pap method. Furthermore, its established ability to stain specific cellular components like mast cell granules indicates that its inclusion may offer additional diagnostic value in certain cytological specimens. For researchers and professionals in drug development, understanding these subtleties is crucial for the accurate interpretation of cytological preparations and for the development of novel staining or automated analysis techniques. The decision to include or omit this compound from a Papanicolaou staining protocol should be made with a clear understanding of the specimen type and the specific diagnostic goals.

References

- 1. Orange G - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 3. stainsfile.com [stainsfile.com]

- 4. Light green SF yellowish | C37H34N2Na2O9S3 | CID 21223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. stainsfile.com [stainsfile.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Absorption [Orange G] | AAT Bioquest [aatbio.com]

- 8. Absorption [Light Green SF Yellowish] | AAT Bioquest [aatbio.com]

- 9. researchgate.net [researchgate.net]

- 10. Orange G (C.I. 16230), 10 g, CAS No. 1936-15-8 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]

- 11. Light green SF yellowish (C.I. 42095) | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to Staining Fungi with Bismarck Brown Y

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bismarck Brown Y, a diazo dye, has historically been utilized in various histological and cytological staining procedures. While its application in bacteriology as a counterstain in the Gram stain method is well-documented, its use for staining fungi is less characterized. This technical guide explores the potential of this compound for fungal visualization, providing a comprehensive overview of its properties, a proposed staining mechanism, and detailed experimental protocols. Due to a lack of extensive quantitative data in the existing literature, this document also presents a framework for the systematic evaluation of this compound as a fungal stain, aiming to stimulate further research in this area.

Introduction

The visualization of fungal structures is paramount in various fields, from clinical diagnostics to drug development and basic mycological research. While stains such as Lactophenol Cotton Blue, Periodic acid-Schiff (PAS), and Grocott's Methenamine Silver (GMS) are commonly employed, there is a continuous need for alternative and complementary staining methods. This compound, a cationic diazo dye, presents as a potential candidate for fungal staining due to its ability to bind to acidic cellular components.[1][2] This guide provides a detailed exploration of its application for staining fungi, addressing its mechanism of action, and offering adaptable protocols for laboratory use.

Properties of this compound

This compound is a cationic dye with a brownish-yellow color.[1][3] Its key properties relevant to biological staining are summarized in Table 1.

| Property | Description | Reference |

| C.I. Number | 21000 | [4] |

| Molecular Formula | C18H18N8·2HCl | [1][4] |

| Molecular Weight | 419.31 g/mol | [4] |

| Appearance | Brown to reddish-brown powder | [3][5] |

| Solubility | Soluble in water and ethanol | [3][5] |

| Staining Principle | Cationic dye that binds to anionic (acidic) components in cells, such as acid mucins.[1][6] |

Proposed Mechanism of Fungal Staining

The fungal cell wall is a complex structure primarily composed of chitin, glucans, and mannoproteins.[7][8][9][10] These polysaccharides present anionic charges due to phosphate (B84403) and carboxyl groups, providing potential binding sites for cationic dyes like this compound. The proposed mechanism involves an electrostatic interaction between the positively charged dye molecules and the negatively charged components of the fungal cell wall. This interaction is hypothesized to be the primary basis for the staining of fungal elements by this compound.

Figure 1: Proposed interaction of this compound with the fungal cell wall.

Experimental Protocols

While specific, validated protocols for staining fungi with this compound are not widely available in the literature, the following protocols have been adapted from general histological and microbiological staining methods.[6] Researchers are encouraged to optimize these protocols for their specific fungal species and experimental conditions.

Preparation of this compound Staining Solution

A standard 1% alcoholic solution of this compound can be prepared as follows:

-

Dissolve 1 g of this compound powder in 100 mL of 70% ethanol.

-

Stir until the dye is completely dissolved.

-

Filter the solution to remove any undissolved particles.

-

Store in a tightly sealed bottle at room temperature, protected from light.[6]

Staining Protocol for Fungal Smears (e.g., Yeast)

This protocol is suitable for staining yeast cells such as Candida albicans or other unicellular fungi.

-

Prepare a smear of the fungal culture on a clean glass slide.

-

Air-dry and heat-fix the smear by passing it gently through a flame.

-

Flood the smear with the 1% this compound solution.

-

Allow the stain to act for 1-5 minutes. Optimal staining time may vary.

-

Gently rinse the slide with distilled water to remove excess stain.

-

Blot dry and observe under a light microscope.

Staining Protocol for Fungal Filaments (e.g., Molds)

This protocol is designed for staining filamentous fungi like Aspergillus species.

-

Using a sterile needle, transfer a small portion of the fungal mycelium onto a clean glass slide.

-

Add a drop of lactophenol or sterile water to tease the mycelium apart.

-

Gently lower a coverslip, avoiding air bubbles.

-

Introduce a drop of 1% this compound solution at the edge of the coverslip and allow it to diffuse under the coverslip.

-

After 5-10 minutes, remove excess stain from the edges with filter paper.

-

Observe under a light microscope.

Data Presentation and Quantitative Analysis

A significant gap in the current literature is the lack of quantitative data on the efficacy of this compound for fungal staining. To facilitate standardized data collection and comparison, the following tables are proposed for researchers to document their findings.

Table 2: Staining Characteristics of this compound on Various Fungal Species

| Fungal Species | Staining Time (minutes) | Concentration (%) | Observed Color | Intensity (1-5) | Cellular Structures Stained |

| Candida albicans | |||||

| Aspergillus niger | |||||

| Saccharomyces cerevisiae | |||||

| Cryptococcus neoformans |

Table 3: Comparative Analysis of this compound with Other Fungal Stains

| Stain | Fungal Species | Staining Efficiency | Contrast | Background Staining | Ease of Use |

| This compound | |||||

| Lactophenol Cotton Blue | |||||

| Periodic acid-Schiff (PAS) | |||||

| Grocott's Methenamine Silver (GMS) |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for staining fungi with this compound.

Figure 2: General workflow for fungal staining with this compound.

Conclusion and Future Directions

This compound holds potential as a simple and cost-effective stain for the visualization of fungal organisms. Its cationic nature suggests a strong affinity for the anionic components of the fungal cell wall. However, this technical guide highlights the need for systematic research to validate its efficacy and optimize staining protocols for various fungal species. Future studies should focus on:

-

Quantitative analysis of staining intensity and specificity.

-

Comparative studies against established fungal stains.

-

Investigation of its utility as a vital stain for assessing fungal viability.

-

Elucidation of the precise molecular interactions between this compound and fungal cell wall components.

By addressing these research gaps, the scientific community can fully evaluate and potentially expand the application of this compound in mycology and related disciplines.

References

- 1. dawnscientific.com [dawnscientific.com]

- 2. macschem.us [macschem.us]

- 3. Basic Brown 1 (this compound) – Deluxe Chemical Industries [deluxechemind.com]

- 4. This compound(G) for Microscopy Manufacturer from Mumbai, India [alphachemikaindia.com]

- 5. chemimpex.com [chemimpex.com]

- 6. biognost.com [biognost.com]

- 7. byjus.com [byjus.com]

- 8. Frontiers | The Fungal Cell Wall: Candida, Cryptococcus, and Aspergillus Species [frontiersin.org]

- 9. nuvedo.com [nuvedo.com]

- 10. davidmoore.org.uk [davidmoore.org.uk]

Methodological & Application

Application Notes: Bismarck Brown Y Staining for Mast Cell Identification

Introduction

Bismarck Brown Y is a metachromatic, basic azo dye used in histology for the selective staining of mast cells. The dye has a high affinity for the acidic heparin and histamine (B1213489) contained within mast cell granules, staining them a distinct yellow-brown to dark brown color.[1][2][3] This specific interaction allows for the clear identification, localization, and quantification of mast cells within various tissues.[4][5] While older than many modern techniques, this compound staining remains a simple, rapid, and cost-effective method for mast cell visualization.[1] For enhanced cellular detail and easier orientation within the tissue architecture, a nuclear counterstain such as Mayer's hematoxylin (B73222) is often recommended, which provides excellent contrast against the brown-stained mast cells.[4]

Principle of Staining

The staining mechanism relies on an ion exchange reaction. The positively charged (cationic) this compound dye molecules bind to the negatively charged (anionic) sulfate (B86663) groups of the glycosaminoglycans (primarily heparin) in the mast cell granules.[1] This binding results in a stable, colored precipitate that makes the granules visible under a light microscope. The acidic nature of the staining solution enhances the selectivity for these highly acidic granules.[1]

Applications

This protocol is applicable for the staining of mast cells in formalin-fixed, paraffin-embedded tissue sections from various species. It is widely used in immunology, pathology, and allergy research to:

-

Identify and enumerate mast cells in tissues.[4]

-

Study the distribution of mast cells in normal and pathological conditions.

-

Assess mast cell infiltration in inflammatory responses, allergic reactions, and tumors.[4]

Experimental Protocol: Modified this compound Staining with Hematoxylin Counterstain

This protocol provides a step-by-step method for staining mast cells in paraffin-embedded tissue sections.

1. Reagent Preparation

-

This compound Staining Solution (0.5% Acidified Ethanolic)

-

This compound powder (C.I. 21000): 0.5 g[6]

-

96% Ethanol: 80 mL[4]

-

1N Hydrochloric Acid (HCl): 10 mL[4]

-

Distilled Water: 10 mL

-

Procedure: Dissolve the this compound powder in the ethanol. Separately, mix the 1N HCl with the distilled water. Add the diluted acid solution to the dye solution and mix thoroughly. The final volume is 100 mL. Filter before use.

-

-

Mayer's Hematoxylin Solution

-

This can be purchased commercially or prepared in the lab.

-

-

Acid Alcohol (for differentiation, if needed for hematoxylin)

-

1% HCl in 70% Ethanol.

-

-

Scott's Tap Water Substitute (Bluing Agent)

-

This can be purchased commercially or prepared in the lab.

-

2. Staining Procedure

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene: 2 changes, 5 minutes each.

-

Immerse in 100% Ethanol: 2 changes, 3 minutes each.

-

Immerse in 95% Ethanol: 2 changes, 3 minutes each.

-

Immerse in 70% Ethanol: 1 change, 3 minutes.[4]

-

Rinse gently in running tap water.

-

-

This compound Staining:

-

Immerse slides in the prepared this compound staining solution for 2 hours at room temperature.[4]

-

-

Differentiation:

-

Briefly rinse and differentiate in 70% Ethanol with 3 quick changes.[4] This step is critical for removing background staining.

-

Rinse well in running tap water.

-

-

Counterstaining (Optional, but Recommended):

-

Immerse slides in Mayer's hematoxylin solution for 3-5 minutes.[4]

-

Rinse in running tap water for 5 minutes.

-

Differentiation (if necessary): Dip slides 1-2 times in acid alcohol to remove excess hematoxylin.

-

Bluing: Immerse in Scott's tap water substitute or running tap water for 1-2 minutes until nuclei turn blue.[4]

-

Rinse in running tap water.

-

-

Dehydration and Mounting:

-

Immerse in 95% Ethanol: 1 change, 2 minutes.

-

Immerse in 100% Ethanol: 2 changes, 2 minutes each.

-

Immerse in Xylene: 2 changes, 3 minutes each.

-

Coverslip using a resinous mounting medium.

-

Data Presentation

The following table summarizes the expected results from the this compound staining protocol with a hematoxylin counterstain. This qualitative data provides a clear reference for identifying target structures.

| Cellular/Tissue Component | Staining Reagent | Expected Color | Notes |

| Mast Cell Granules | This compound | Intense Yellow-Brown[4] | Granules should be distinct and clearly visible within the cytoplasm. |

| Cell Nuclei | Mayer's Hematoxylin | Blue to Violet[4] | Provides excellent contrast and morphological context. |

| Cytoplasm | Unstained / Pale Yellow | Generally pale. | Minimal background staining is desired for clear mast cell visualization. |

| Acid Mucins | This compound | Yellow[3][6] | Other structures rich in acid mucins may also show some yellow staining. |

| Cartilage | This compound | Yellow[7] | Cartilage matrix may also stain yellow. |

Visualizations

The following diagram illustrates the experimental workflow for the this compound staining protocol.

Caption: Workflow for this compound staining of mast cells.

References

- 1. Modern Imaging Technologies of Mast Cells for Biology and Medicine (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mast cell - Wikipedia [en.wikipedia.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Bismarck brown as a selective stain for mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biognost.com [biognost.com]

- 7. macschem.us [macschem.us]

Application Notes and Protocols: Bismarck Brown Y Staining for Cartilage in Tissue Sections

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application

Bismarck Brown Y is a basic diazo dye historically used in histology for the demonstration of cartilage, mucins, and mast cells.[1][2] In cartilage tissue sections, it provides a yellow to brown coloration of the cartilage matrix, specifically staining acid mucins.[1][3] This staining technique is valuable for the general morphological assessment of cartilage and can be used as a standalone stain or in combination with other dyes, such as Alcian blue, to differentiate various components of the extracellular matrix. Its application is particularly relevant in studies involving cartilage development, pathology, and in the evaluation of tissue engineering constructs.

Principle of the Assay